Atorvastatin Impurity F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

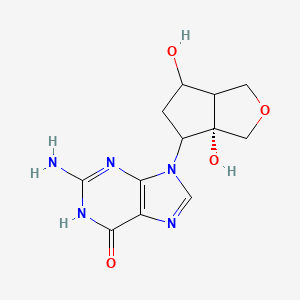

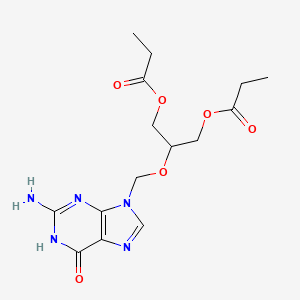

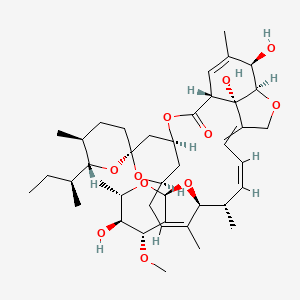

Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .

Synthesis Analysis

The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis

The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis

Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical And Chemical Properties Analysis

Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .Applications De Recherche Scientifique

-

Pharmaceutical Analysis

- Results : An alternative chromatographic protocol was developed using the Chiralpak AD-3 column (250 mm × 4.6 mm) packed with 3 μm silica particles instead of the 5 μm silica particles of the Chiralpak AD-H chiral stationary phase . The linearity of the method has been demonstrated in the range of 4.4 μg mL −1 to 1000 μg mL −1 (R 2 > 0.999) .

-

Molecular Imaging

- Application : [18 F]Atorvastatin, the 18 F-labeled version of Atorvastatin, may be a useful tool for statin-related research .

- Method : [18 F]Atorvastatin was synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination .

- Results : Based on tissue uptake evaluations, [18 F]atorvastatin showed the potential to be used as a tool for understanding the mechanism of action of statins .

- Quality Control in Pharmaceutical Manufacturing

- Application : Atorvastatin Impurity F is often used as a reference standard in the quality control and development of Atorvastatin .

- Method : During the manufacturing process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .

- Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the manufacturing process, which can then be addressed to ensure the production of high-quality Atorvastatin .

- Pharmaceutical Development

- Application : Atorvastatin Impurity F is often used as a reference standard in the development of Atorvastatin .

- Method : During the development process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .

- Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the development process, which can then be addressed to ensure the production of high-quality Atorvastatin .

Safety And Hazards

Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

Propriétés

Numéro CAS |

1371615-56-3 |

|---|---|

Nom du produit |

Atorvastatin Impurity F |

Formule moléculaire |

C40H47FN3O8Na |

Poids moléculaire |

739.82 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(Amide Impurity) Sodium Salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

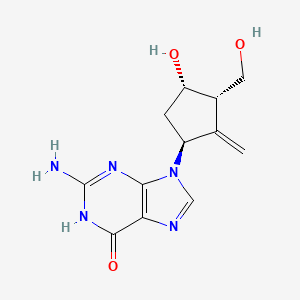

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)